N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a pyrimidine-based sulfonamide derivative characterized by a central pyrimidine ring substituted with a methyl group at position 4 and a pyrrolidine ring at position 4. A methylene linker bridges the pyrimidine’s position 2 to an ethanesulfonamide group.
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-3-19(17,18)13-9-11-14-10(2)8-12(15-11)16-6-4-5-7-16/h8,13H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYOUBFJFFCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=CC(=N1)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine core.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group is attached through sulfonamide formation reactions, typically involving the reaction of ethanesulfonyl chloride with an amine group on the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The ethanesulfonamide group (-SO₂NH₂) participates in acid-base and substitution reactions:
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Deprotonation : Under basic conditions (e.g., NaOH), the sulfonamide nitrogen is deprotonated, forming a nucleophilic sulfonamidate ion. This ion can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .
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Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) or bases may cleave the sulfonamide bond, yielding sulfonic acid and amine byproducts .
Table 2: Sulfonamide Reactivity
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | N-Alkylsulfonamide |
| Acylation | R-COCl, Et₃N | N-Acylsulfonamide |
| Hydrolysis | 6M HCl, reflux | Ethanesulfonic acid + Amine |
Pyrimidine Ring Reactions
The pyrimidine ring’s reactivity is modulated by electron-donating substituents (methyl, pyrrolidine):
Table 3: Pyrimidine Ring Modifications
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-position | Nitropyrimidine derivative |
| Halogenation | Br₂, Fe | 4-methyl group | Bromomethyl intermediate |
Pyrrolidine Ring Modifications
The pyrrolidine moiety undergoes typical secondary amine reactions:
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Alkylation/Acylation : Reaction with alkyl halides or anhydrides forms quaternary ammonium salts or amides, respectively .
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Oxidation : Treatment with oxidizing agents (e.g., m-CPBA) yields pyrrolidine N-oxide, altering electronic properties .
Table 4: Pyrrolidine Reactivity
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation | R-X, NaHCO₃ | N-Alkylpyrrolidinium salt |
| Oxidation | m-CPBA, CH₂Cl₂ | Pyrrolidine N-oxide |
Stability and Degradation
The compound exhibits stability under ambient conditions but degrades under extreme pH or UV exposure:
Scientific Research Applications
Chemistry
In the field of chemistry, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide serves as a valuable building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating various reactions and the formation of metal complexes.
Biology
The biological applications of this compound are noteworthy:
- Enzyme Inhibition : Research has shown that it selectively inhibits phosphodiesterase 9A (PDE9A), which leads to increased levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This elevation is associated with enhanced cognitive functions in preclinical models.
- Procognitive Effects : Animal studies indicate that the compound exhibits procognitive activity, improving memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.
Medicine
This compound has been explored for its therapeutic potential in treating various diseases:
- Antitumor Activity : Preliminary studies suggest that compounds within the same chemical class demonstrate growth inhibition on various cancer cell lines, indicating potential applications in oncology .
Case Study 1: PDE9A Inhibition and Cognitive Enhancement
A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in cognitive performance. The mechanism was linked to the inhibition of PDE9A, resulting in elevated cGMP levels which are crucial for synaptic plasticity and memory formation.
Case Study 2: Antitumor Activity Assessment
In vitro assays were performed to evaluate the antitumor effects of related compounds. The results indicated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting that this compound may have similar properties worth further exploration in cancer therapy.
Industrial Applications
In industrial settings, this compound is utilized for developing new materials and as a catalyst in chemical reactions. Its unique structure allows it to participate in diverse chemical processes, enhancing reaction efficiency and product yield.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily pyrimidine-sulfonamide hybrids. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison of Pyrimidine-Sulfonamide Derivatives
Key Observations:
Substituent Diversity: The target compound lacks aromatic substituents (e.g., 4-fluorophenyl in ), which may reduce π-π stacking interactions but enhance membrane permeability.
Sulfonamide Modifications: The ethanesulfonamide group in the target compound has a longer alkyl chain than the methanesulfonamide in , which may alter solubility and metabolic stability.
Crystallographic Insights :
- The compound in exhibits a planar pyrimidine ring with sulfonamide oxygen atoms participating in intermolecular hydrogen bonds, stabilizing its crystal lattice. Similar behavior is plausible for the target compound, though steric effects from the pyrrolidine group might reduce packing efficiency.
Synthetic Utility :
- Pyridine derivatives like employ protective groups (e.g., tert-butyldimethylsilyl) for synthetic intermediates, whereas the target compound’s pyrrolidine and sulfonamide groups may require orthogonal protection strategies.
Research Implications and Limitations
While the target compound shares a pyrimidine-sulfonamide scaffold with well-studied analogs, its unique substitution pattern necessitates further investigation:
- Biological Screening : Comparative assays against kinases or microbial targets could reveal selectivity differences driven by the pyrrolidine and ethylsulfonamide groups.
- Physicochemical Profiling : Experimental determination of logP, solubility, and stability would clarify its drug-likeness relative to .
- Structural Studies : X-ray crystallography or NMR could resolve conformational preferences and intermolecular interactions.
Limitations : Current comparisons rely on structural extrapolation due to sparse experimental data for the target compound.
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine group and an ethanesulfonamide moiety. Its molecular formula is , and it has a molecular weight of approximately 286.36 g/mol. The unique combination of functional groups contributes to its diverse biological activities.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing physiological processes.
- Cognitive Enhancement : Studies suggest it could enhance cognitive functions by elevating levels of cyclic GMP (cGMP) in the brain, similar to other compounds that target phosphodiesterase enzymes .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific kinases involved in cancer signaling pathways enhances its therapeutic potential .
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various models of neurodegeneration. For instance, it has been shown to stabilize synaptic function in transgenic mouse models associated with Alzheimer's disease, suggesting its potential use in treating cognitive impairments related to neurodegenerative disorders .
Case Studies and Research Findings
- PDE9A Inhibition : A related compound, PF-04447943, which shares structural similarities with this compound, has been identified as a selective inhibitor of phosphodiesterase 9A (PDE9A). This inhibition leads to increased cGMP levels in the brain, which is associated with improved cognitive function in rodent models .
- Selectivity Profiling : In selectivity studies involving various protein kinases, compounds structurally related to this compound have shown high selectivity for specific targets, indicating their potential for targeted therapies in cancer treatment .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have revealed favorable absorption and bioavailability profiles for related compounds, suggesting that modifications to the original structure could enhance therapeutic efficacy while minimizing side effects .
Summary of Biological Activities
Q & A
Q. Table 1. Key Reaction Conditions for Sulfonamide Coupling
| Parameter | Optimal Range | Deviation Risks |
|---|---|---|
| Temperature | 0–5°C | >10°C: Hydrolysis |
| Solvent | Anhydrous THF | Moisture: Side products |
| Base | Triethylamine | Excess: Salt formation |
| Reaction Time | 4–6 hrs | <4 hrs: Incomplete |
Q. Table 2. Stability Profile Under Different Conditions
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| Aqueous (pH 7.4) | 7 | Hydrolyzed sulfonamide |
| Dry Argon (-20°C) | >90 | None detected |
| Light Exposure | 3 | Oxidized pyrrolidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
